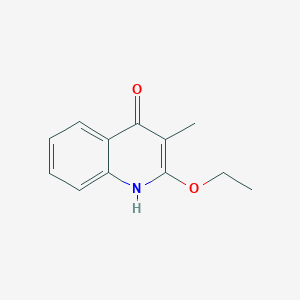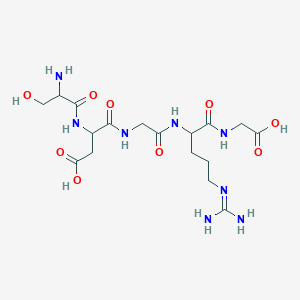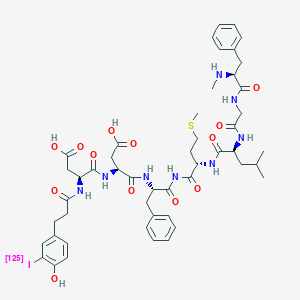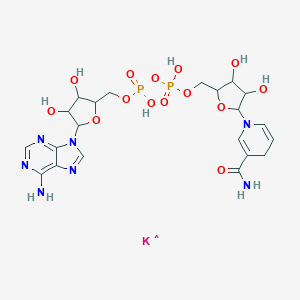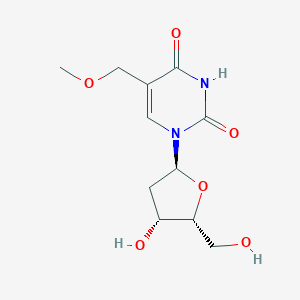![molecular formula C28H33BrN2O2 B009986 4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide CAS No. 102585-51-3](/img/structure/B9986.png)
4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of several cellular processes, including apoptosis, cholesterol transport, and steroidogenesis. DPA-714 has been extensively studied for its potential applications in the field of neuroscience and cancer research.
Mechanism Of Action
4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide binds selectively to TSPO and modulates its activity. TSPO is involved in the regulation of several cellular processes, including the transport of cholesterol into the mitochondria, which is a key step in steroidogenesis. 4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide has been shown to inhibit the transport of cholesterol into the mitochondria, which can lead to a decrease in steroidogenesis and a reduction in inflammation and oxidative stress.
Biochemical And Physiological Effects
4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in microglial cells. In vivo studies have shown that 4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide can reduce neuroinflammation and oxidative stress in animal models of neurological disorders.
Advantages And Limitations For Lab Experiments
4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide has several advantages for lab experiments. It is a selective ligand for TSPO, which allows for the specific modulation of TSPO activity without affecting other cellular processes. It is also stable in vitro and in vivo, which allows for the accurate measurement of its effects. However, 4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide has several limitations, including its relatively low affinity for TSPO and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide and TSPO. One potential direction is the development of more potent and selective ligands for TSPO. Another direction is the investigation of the role of TSPO in cancer, as TSPO has been implicated in the regulation of cell proliferation and apoptosis in several types of cancer. Additionally, the development of TSPO-targeted therapies for neurological disorders and cancer is an area of active research.
Synthesis Methods
4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide is synthesized by reacting 1-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl) ethane with diphenylacetyl chloride in the presence of triethylamine. The resulting product is then reacted with 1,1-dimethylpiperazine in the presence of sodium hydride to yield 4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide.
Scientific Research Applications
4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide has been used extensively in scientific research to study the role of TSPO in several cellular processes. TSPO has been implicated in the regulation of neuroinflammation, oxidative stress, and apoptosis in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide has been used as a tool to investigate the role of TSPO in these disorders and to develop potential therapeutic interventions.
properties
CAS RN |
102585-51-3 |
|---|---|
Product Name |
4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide |
Molecular Formula |
C28H33BrN2O2 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
[2-(4,4-dimethylpiperazin-4-ium-1-yl)-2-phenylethyl] 2,2-diphenylacetate;bromide |
InChI |
InChI=1S/C28H33N2O2.BrH/c1-30(2)20-18-29(19-21-30)26(23-12-6-3-7-13-23)22-32-28(31)27(24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-17,26-27H,18-22H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
IIMUZQLNNNKPTR-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCN(CC1)C(COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Canonical SMILES |
C[N+]1(CCN(CC1)C(COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
synonyms |
Acetic acid, diphenyl-, beta-(4-methyl-1-piperazinyl)phenethyl ester, methobromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
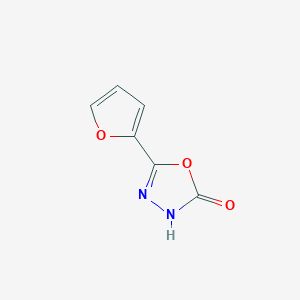
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)

